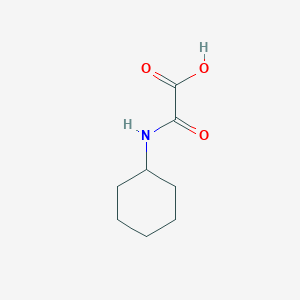

(Cyclohexylamino)(oxo)acetic acid

Description

Significance and Scope of Research on (Cyclohexylamino)(oxo)acetic Acid

This compound is a specific N-substituted oxoacetic acid that has found its role primarily as a research chemical and an intermediate in organic synthesis. sigmaaldrich.com While extensive studies dedicated solely to this compound are not abundant, its significance lies in its utility as a building block. The presence of the bulky, lipophilic cyclohexyl group provides a distinct structural feature that can be incorporated into larger molecules.

The compound is commercially available, indicating its use in laboratory-scale synthesis. sigmaaldrich.com Research involving derivatives of this compound highlights its function as a precursor for more complex structures. guidechem.comsigmaaldrich.com For instance, the core structure is amenable to reactions such as aldol (B89426) condensations, where bulky cycloalkyl-2-oxoacetic acids are tolerated as substrates for creating highly substituted products. nih.gov The research scope for this compound is therefore defined by its application in synthetic chemistry, where it serves as a starting material or intermediate for creating novel compounds with potential applications in medicinal chemistry and material science.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 13144-62-2 |

| Molecular Formula | C8H13NO3 |

| Molecular Weight | 171.19 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| InChI Key | JXKXKOUBASQQOF-UHFFFAOYSA-N |

Data sourced from chemical supplier information. sigmaaldrich.comchem960.com

Overview of Structural Motifs in Oxoacetic Acid Derivatives

The foundational structure for this class of compounds is oxoacetic acid, also known as glyoxylic acid. wikipedia.org It is the simplest α-keto acid, featuring an aldehyde and a carboxylic acid functional group. ebi.ac.uk In aqueous solutions, the aldehyde group of glyoxylic acid readily hydrates to form a geminal diol, and it can also exist in equilibrium with a cyclic hemiacetal dimer. wikipedia.org This inherent reactivity is central to its role in synthesis.

When the aldehyde is replaced by an N-substituted amide, as in this compound, the core motif becomes an N-acyl alpha-keto acid derivative. This structural motif is a key player in various carbon-carbon bond-forming reactions. Key transformations involving this motif include:

Aldol Reactions : 2-oxoacids can act as nucleophiles in aldolase-mediated reactions, reacting with aldehydes to create 4-hydroxy-2-oxoacid products. nih.gov This provides a stereoselective route to complex chiral molecules. nih.gov

Decarboxylative Giese-Type Reactions : Under photoredox catalysis, α-oxo acids can serve as acylating agents through the loss of carbon dioxide. acs.org This allows for the addition of the acyl group to Michael acceptors, forming intricate disubstituted products. acs.org

These examples demonstrate that the oxoacetic acid derivative motif is a versatile synthetic tool, enabling the construction of complex carbon skeletons from simple precursors. nih.gov

Historical Context of Related N-Acyl Glycine (B1666218) Derivatives in Research

The history of N-acyl glycine derivatives is intrinsically linked to the discovery and study of glycine itself. Glycine, the simplest amino acid, was first isolated in 1820 by Henri Braconnot. nih.gov Early in metabolic research, a key N-acyl glycine derivative, N-benzoyl-glycine (hippuric acid), became the focus of study. In the 1930s, Armand J. Quick developed a test based on the body's ability to conjugate benzoic acid with glycine to form hippuric acid, which was then used as a measure of liver function. nih.gov

For many years, N-acyl amino acids were primarily viewed as metabolic end-products. However, over the last two decades, this perception has changed dramatically with the discovery of a large family of endogenous N-acyl amino acids that act as signaling molecules. mdpi.comnih.gov These compounds, including N-arachidonoyl glycine and N-oleoyl serine, have been found to possess significant pharmacological activities, such as antinociceptive and neuroprotective effects. nih.gov

This has spurred modern research into the biosynthesis and biological roles of these molecules. mdpi.com Scientists have elucidated pathways for their formation, often involving the direct condensation of a fatty acid with an amino acid. mdpi.com Furthermore, this understanding has led to the development of synthetic N-acyl glycine derivatives designed as selective inhibitors for therapeutic targets. A notable example is the creation of potent and selective inhibitors of the glycine transporter 2 (GlyT2), which show promise as novel analgesics for chronic pain. acs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Cyclopentylamino)(oxo)acetic acid |

| 2-aminoheptyl glycine |

| 4,5-epoxy-2-decenal |

| Acetaldehyde |

| Acetic acid |

| Allyl cyclohexoxyacetate |

| Benzoic acid |

| Cyclohexaneacetic acid |

| Cyclohexyl-2-oxoacetic acid |

| Cyclohexyloxy acetic acid |

| Erythrose |

| Ethyl diazoacetate |

| Formaldehyde |

| Formic acid |

| Fructose |

| Fluoropyruvic acid |

| Glyceraldehyde |

| Glycolaldehyde |

| Glycolic acid |

| Glycine |

| Glyoxal |

| Glyoxylic acid (Oxoacetic acid) |

| Hippuric acid (N-benzoyl-glycine) |

| Hydroxypyruvic acid |

| Iminodiacetic acid |

| Isocitrate |

| Lactaldehyde |

| Maleic acid |

| Methanol |

| N-arachidonoyl γ-aminobutyric acid (NAraGABA) |

| N-arachidonoyl glycine (NAraGly) |

| N-arachidonoyl L-serine |

| N-linoleoyl tyrosine |

| N-oleoyl glycine (NOleGly) |

| N-oleoyl serine |

| N-palmitoyl glycine (NPalGly) |

| N-phosphonomethylglycine |

| N-stearoyl serine |

| N-stearoyl threonine |

| N-stearoyl tyrosine |

| Octyl glycine |

| Oleoyl-d-lysine |

| Oxalic acid |

| Phenylacetaldehyde |

| Phenylalanine |

| Phenylglyoxylic acid |

| Phenoxy acetic acid |

| Platinum oxide |

| Propyl glycine |

| Pyruvic acid |

| Sodium benzoate |

| Sodium chloroacetate |

| Stearoyl derivates of tyrosine |

| Succinate |

| Succinic anhydride |

| Taurine |

| Tryptophan |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7(8(11)12)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKXKOUBASQQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426372 | |

| Record name | (cyclohexylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13144-62-2 | |

| Record name | (cyclohexylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Cyclohexylamino Oxo Acetic Acid and Analogues

Conventional Synthetic Routes

Conventional approaches to synthesizing (Cyclohexylamino)(oxo)acetic acid typically involve a sequential, two-step process: the formation of an intermediate ester followed by its hydrolysis.

Amidation Reactions for Oxamic Acid Formation

The initial step in the conventional synthesis involves an amidation reaction to form an N-substituted oxamic acid ester. This is commonly achieved by reacting a secondary amine, such as cyclohexylamine (B46788), with a dialkyl oxalate, most frequently diethyl oxalate. echemi.comstackexchange.com The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the ester carbonyl groups. For secondary amines like cyclohexylamine, the reaction typically stops after the formation of the mono-amido ester, an oxamic ester, which is often a liquid. echemi.comstackexchange.com This contrasts with primary amines, which can react a second time to form a solid N,N'-disubstituted oxamide (B166460). echemi.comstackexchange.com The use of cyclohexylamine as a suitable amine for reacting with oxalic acid esters to form oxamide derivatives is a well-established method. googleapis.com

Hydrolysis of Intermediate Esters

The second and final step of the conventional route is the hydrolysis of the intermediate ethyl (cyclohexylamino)(oxo)acetate. This saponification process is typically carried out using a base, such as sodium or potassium hydroxide, in an aqueous or alcoholic solution. The base cleaves the ester bond, forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the salt, yielding the final this compound product. This hydrolysis step is crucial for obtaining the desired carboxylic acid and is often performed in high yield. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a powerful and efficient alternative for synthesizing complex molecules like derivatives of this compound. These reactions combine three or more reactants in a single step, increasing atom economy and operational simplicity.

Applications of the Ugi Reaction in Glyoxylic Acid Derivatives Synthesis

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org The reaction is known for its high yields and tolerance of various functional groups. wikipedia.org In the context of synthesizing analogues, glyoxylic acid can serve as the aldehyde component, reacting with an amine (like cyclohexylamine), a carboxylic acid, and an isocyanide. mdpi.com While this does not directly produce this compound, it generates a complex peptidomimetic scaffold that incorporates the core structural elements. nih.gov The versatility of the Ugi reaction allows for the creation of large chemical libraries for drug discovery by varying each of the four components. wikipedia.org

| Ugi Reaction Components for Analogue Synthesis |

| Aldehyde |

| Amine |

| Carboxylic Acid |

| Isocyanide |

| Glyoxylic Acid |

| Cyclohexylamine |

| Various (e.g., Acetic Acid, Benzoic Acid) |

| Various (e.g., Benzyl Isocyanide, tert-Butyl Isocyanide) |

Petasis Boronic Acid Mannich Reaction Approaches

The Petasis reaction is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to form substituted amines, including α-amino acids. wikipedia.orgorganic-chemistry.org This reaction is particularly effective when using glyoxylic acid as the carbonyl component. organic-chemistry.orgnih.gov The reaction between cyclohexylamine, glyoxylic acid, and a vinyl- or aryl-boronic acid would proceed under mild conditions to yield a complex N-substituted amino acid analogue. mdpi.com A key advantage of the Petasis reaction is its broad substrate scope and the high degree of functional group tolerance. wikipedia.orgmdpi.com The reaction avoids the use of toxic byproducts and allows for the direct synthesis of unnatural α-amino acids in a single step. organic-chemistry.org

| Petasis Reaction Components for Analogue Synthesis |

| Carbonyl |

| Amine |

| Boronic Acid |

| Glyoxylic Acid |

| Cyclohexylamine |

| Various (e.g., Phenylboronic Acid, Vinylboronic Acid) |

Electrochemical Synthesis Approaches

Electrochemical methods represent a modern and sustainable approach to organic synthesis, using electrons as reagents to drive reactions. While a direct, dedicated electrochemical synthesis for this compound is not widely reported, related transformations suggest its feasibility. For instance, the electrochemical N-acylation of amines with carboxylic acids has been demonstrated under mild, aqueous conditions, indicating a potential route for amide bond formation using an oxalic acid derivative and cyclohexylamine. rsc.org Furthermore, studies have shown the synthesis of urethanes via the electrochemical oxidative decarboxylation of oxamic acids. rsc.org This demonstrates that the oxamic acid core is reactive under electrochemical conditions. The electrosynthesis of other unnatural amino acids has also been achieved through processes like anodic decarboxylation to form transient N-acyliminium intermediates, which then react further. nih.gov These examples provide a foundation for the future development of a direct electrochemical synthesis of this compound.

Oxo-functionalization Strategies

Introducing the α-oxo group can be accomplished through the oxidation of a suitable precursor, such as an N-acyl amino acid derivative. rsc.org Research has shown the effectiveness of iron-catalyzed oxidation of N-acetyl amino acid methyl esters using hydrogen peroxide (H2O2). rsc.org This method can achieve regioselective oxidation at the α-C–H bond. rsc.org

For instance, the oxidation of protected aliphatic amino acids like N-AcAlaOMe occurs at the α-C–H bond. rsc.org Applying this strategy to an N-cyclohexylglycine ester precursor could yield the desired α-oxo functionality of this compound. The reaction is typically catalyzed by a simple, self-assembled iminopyridine iron(II) complex. rsc.org Such oxidative functionalization provides a direct route to α-oxo amides from more readily available amino acid derivatives.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates

As a synthetic intermediate, (Cyclohexylamino)(oxo)acetic acid serves as a fundamental building block for creating more elaborate chemical entities.

The dual reactivity of this compound, with its carboxylic acid and N-cyclohexylamide groups, makes it an ideal precursor for constructing complex molecular frameworks. The carboxylic acid can be transformed into various derivatives such as esters and other amides, while the amide group itself can participate in further reactions. This versatility is crucial for developing multi-step syntheses of intricate molecules. Amino acids, in general, are recognized as fundamental building blocks that can lead to complex structures, and the unique scaffold of this compound provides specific advantages in synthetic design. mdpi.com

This compound is a key starting material for producing a variety of ureas, carbamates, and thiocarbamates. These classes of compounds are significant in medicinal chemistry and materials science. The synthesis can be achieved through several pathways. For instance, the oxamic acid portion can undergo photocatalyzed oxidative decarboxylation to form an isocyanate in situ, which can then be trapped by nucleophiles to yield ureas and carbamates. organic-chemistry.org This method avoids the direct handling of potentially hazardous isocyanates. organic-chemistry.org Other methods include the use of activating agents to facilitate the reaction of the amine functionality with appropriate reagents to form the desired urea, carbamate, or thiocarbamate linkage. nih.govorganic-chemistry.org

| Product Class | Synthetic Approach |

| Ureas | In situ formation of isocyanate from oxamic acid followed by reaction with amines. organic-chemistry.org |

| Carbamates | Reaction with alcohols after in situ isocyanate formation. organic-chemistry.orgnih.gov |

| Thiocarbamates | Utilization of thioacylating agents. organic-chemistry.org |

The structure of this compound is well-suited for the synthesis of various heterocyclic compounds. Through intramolecular cyclization reactions or by participating in multicomponent reactions, it can be used to create diverse ring systems containing nitrogen and oxygen. These heterocyclic cores are common motifs in many biologically active molecules. For example, derivatives can be used in the synthesis of complex heterocyclic scaffolds like β-carbolinones through multi-step reaction sequences. rug.nl

Contribution to Drug Discovery and Development

The applications of this compound extend into the pharmaceutical industry, where it contributes to the discovery and development of new medicines.

In the initial phases of drug discovery, this compound and its derivatives can act as scaffolds or fragments for identifying and optimizing lead compounds. nih.gov The cyclohexyl group can interact with lipophilic regions of biological targets, and the oxoacetic acid moiety allows for systematic chemical modifications to enhance properties like potency and selectivity. nih.gov This approach is valuable in generating libraries of compounds for screening against various diseases. For example, derivatives of similar acetic acid compounds have been explored for their potential as anti-inflammatory drugs. google.com

Maintaining the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing. This compound can serve as a reference standard for impurities that might form during the synthesis of specific drugs. Having well-characterized standards for potential impurities is essential for developing and validating analytical methods to control their levels in final pharmaceutical products, ensuring they meet strict regulatory requirements. chemicalbook.comadventchembio.compmrj-rs.jp

Emerging Applications in Materials Chemistry

The unique structure of this compound, which combines a hydrophobic cyclohexyl group, an amide linkage, and a reactive carboxylic acid, suggests potential for its use in advanced materials science. However, specific studies demonstrating these applications are currently unavailable.

Functionalization of Biopolymers

The functionalization of biopolymers is a key area in the development of sustainable and biocompatible materials. Biopolymers such as cellulose, chitosan, and proteins possess reactive hydroxyl, amino, or carboxyl groups on their surfaces, which can be chemically modified to enhance their properties.

The carboxylic acid group of this compound could theoretically be used to form ester or amide linkages with the hydroxyl or amino groups of biopolymers, respectively. This process, known as grafting, would covalently attach the (Cyclohexylamino)(oxo)acetyl moiety to the biopolymer backbone. Such a modification could impart new properties to the biopolymer, such as increased hydrophobicity due to the cyclohexyl group, which could be beneficial for creating water-resistant films or improving compatibility with non-polar polymer matrices.

Potential Reaction Scheme for Biopolymer Functionalization:

| Reactant A | Reactant B | Potential Linkage | Modified Biopolymer Property |

| Biopolymer with -OH groups (e.g., Cellulose) | This compound | Ester bond | Increased hydrophobicity |

| Biopolymer with -NH2 groups (e.g., Chitosan) | This compound | Amide bond | Modified surface energy |

This table represents a theoretical pathway, as no specific studies with this compound have been reported.

Surface-Active Agents and Surfactant Properties

The molecular structure of this compound contains both a hydrophobic (cyclohexyl) and a hydrophilic (carboxylic acid) component, which is a characteristic feature of surfactants. Surfactants are molecules that can lower the surface tension between two liquids or between a liquid and a solid.

N-acyl amino acids, a class of compounds structurally related to this compound, are known to exhibit surfactant properties and are valued for their biocompatibility and biodegradability. These molecules can self-assemble in water to form micelles above a certain concentration, known as the critical micelle concentration (CMC).

The potential surfactant properties of this compound would be influenced by factors such as pH, which would affect the ionization state of the carboxylic acid headgroup. In its deprotonated (carboxylate) form, the molecule would act as an anionic surfactant.

Predicted Surfactant Properties:

| Property | Predicted Characteristic for this compound | Rationale |

| Hydrophilic-Lipophilic Balance (HLB) | Likely in the range for oil-in-water emulsifiers | Based on the relative size of the cyclohexyl tail and the carboxyl headgroup. |

| Critical Micelle Concentration (CMC) | No data available | Would require experimental measurement. |

| Surface Tension Reduction | Expected | A fundamental property of surfactants. |

The information in this table is predictive and not based on experimental data for the specified compound.

Mechanistic Investigations of Reactions Involving Cyclohexylamino Oxo Acetic Acid

Reaction Pathway Elucidation

There is a lack of specific studies elucidating the catalytic or non-catalyzed reaction pathways of (cyclohexylamino)(oxo)acetic acid. General principles of catalytic reactions, such as the regeneration of the catalyst in a catalytic cycle, are well-established in chemistry. However, their specific application to reactions with this compound has not been documented. Similarly, while non-catalyzed pathways can be presumed to exist for its reactions, detailed studies characterizing these routes are absent from the current body of scientific literature.

Intermediates and Transition State Analysis

No specific research detailing the intermediates and transition states for reactions involving this compound could be identified. While related research on other cyclohexyl-containing compounds exists, such as the use of cyclohexylamine (B46788) in the synthesis of 2-oxocyclohexanepropionic acid where diastereoselectivity and transition states were analyzed using DFT calculations, this information is not directly transferable to the title compound. researchgate.net

Regio- and Stereoselectivity in Synthesis

Information regarding the regio- and stereoselectivity in the synthesis or reactions of this compound is not available. While a study on a related synthesis involving cyclohexylamine demonstrated complete diastereoselectivity in an intramolecular aza-Michael addition to form perhydro-indoles or -quinolines, this does not directly inform on the stereochemical outcomes of reactions with this compound itself. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Approaches

Quantum chemical methods are fundamental in elucidating the electronic structure and intrinsic properties of molecules. These approaches, grounded in quantum mechanics, allow for the precise calculation of molecular energies, geometries, and a variety of other chemical attributes that are often difficult to determine experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties like optimized geometry, vibrational frequencies, and thermochemical data. DFT calculations for a molecule like (Cyclohexylamino)(oxo)acetic acid would typically be performed using a specific functional, such as B3LYP, paired with a basis set like 6-311G(d,p) to ensure accuracy. frontiersin.org

These calculations yield precise bond lengths, bond angles, and dihedral angles for the molecule's most stable geometric configuration. For this compound, this would involve optimizing the geometry of the cyclohexane (B81311) ring, the amide linkage, and the carboxylic acid group.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT. (Note: This data is illustrative to show typical results from DFT calculations and is not from a published study on this specific molecule.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (carboxyl) | 1.21 Å |

| C-O (carboxyl) | 1.35 Å | |

| C-C (oxo-carboxyl) | 1.54 Å | |

| C=O (amide) | 1.23 Å | |

| C-N (amide) | 1.34 Å | |

| N-C (cyclohexyl) | 1.47 Å | |

| Bond Angle | O=C-O (carboxyl) | 124.5° |

| C-N-C (amide) | 121.0° | |

| O=C-N (amide) | 123.0° | |

| Dihedral Angle | O=C-N-C | 180.0° (trans) |

HOMO-LUMO Analysis for Electronic Structure

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to electronic transitions and chemical reactions. For this compound, the analysis would reveal how the interplay between the electron-donating cyclohexylamino group and the electron-withdrawing oxoacetic acid moiety influences its electronic behavior and potential for charge transfer within the molecule.

Table 2: Illustrative Frontier Molecular Orbital Data. (Note: These values are representative examples for similar organic molecules and are not specific to this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Molecular Electrostatic Surface Potential (MESP) Analysis

Molecular Electrostatic Surface Potential (MESP) analysis provides a visual representation of the charge distribution across a molecule's surface. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MESP map, areas of negative electrostatic potential, typically colored red, indicate regions with a high electron density, which are susceptible to electrophilic attack. Conversely, areas of positive potential, colored blue, denote electron-deficient regions that are attractive to nucleophiles.

For this compound, the MESP would likely show significant negative potential around the oxygen atoms of the two carbonyl groups and the hydroxyl group of the carboxylic acid, highlighting these as primary sites for hydrogen bonding and electrophilic interaction. A region of positive potential might be associated with the amide proton and the acidic proton of the carboxyl group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a detailed view of the bonding within a molecule, translating complex molecular orbitals into a more intuitive Lewis structure of localized bonds and lone pairs. frontiersin.org This method quantifies delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions, measured as second-order perturbation stabilization energy (E(2)), reveals key hyperconjugative effects that contribute to molecular stability. nih.gov

In this compound, NBO analysis would detail the sigma (σ) bonds forming the molecular framework, the pi (π) bonds of the carbonyl groups, and the lone pairs (n) on the oxygen and nitrogen atoms. It could quantify important interactions, such as the delocalization of the nitrogen lone pair into the adjacent carbonyl group's antibonding orbital (n → π*), which contributes to the stability of the amide bond.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods describe the static properties of a single molecule, molecular modeling and dynamics simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time, often within a simulated biological or solution environment.

Structural Conformation Studies

This compound possesses considerable conformational flexibility due to the rotatable bonds and the non-planar cyclohexane ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Table 3: List of Compounds Mentioned.

| Compound Name |

|---|

| This compound |

| Acetic acid |

Protein-Ligand Interaction Modeling

Protein-ligand interaction modeling is a crucial computational technique used to predict and analyze the binding of a small molecule (ligand), such as this compound, to a biological target, typically a protein. This modeling is fundamental in drug discovery and molecular biology to understand the basis of a compound's activity. For derivatives of oxamic acid, a key biological target that has been explored through computational modeling is Lactate (B86563) Dehydrogenase (LDH), particularly the human LDH-A isoform, which is a significant target in cancer metabolism.

Studies involving the structure-based modeling of human LDH-A inhibitors have shed light on the critical interactions required for binding within the enzyme's active site. cas.org The parent structure, oxamic acid (also known as oxamate), is a known substrate-like inhibitor of LDH and serves as a foundational scaffold for designing more potent and selective inhibitors. cas.org The binding of these inhibitors is primarily driven by interactions with key amino acid residues in the active site.

Modeling studies on a series of N-substituted oxamic acids reveal that the oxamic acid moiety itself is crucial for anchoring the ligand to the active site. It typically forms strong hydrogen bonds with highly conserved and catalytically important residues such as Arginine 168 (Arg168) and Histidine 192 (His192). cas.org The N-substituent, which is a cyclohexyl group in the case of this compound, extends into a more variable, hydrophobic pocket of the active site.

The nature of this N-substituent significantly influences binding affinity. For instance, modeling studies have shown that small alkyl substituents like N-propyl or N-isopropyl can result in low inhibitory potency. This is attributed to unfavorable steric interactions with residues like Threonine 247 (Thr247) and a failure to establish stabilizing hydrogen bonds with Arg168. cas.org For this compound, the bulky and hydrophobic cyclohexyl group's orientation and interaction within this pocket are critical. The modeling would predict that the cyclohexyl ring would seek to occupy a hydrophobic sub-pocket, potentially interacting with residues like Isoleucine 241 (Ile241). cas.org The stability of this interaction would determine the compound's potency as an LDH-A inhibitor.

The table below summarizes the key predicted interactions for N-substituted oxamic acid derivatives within the LDH-A active site, providing a framework for understanding the potential binding mode of this compound.

| Ligand Moiety | Interacting LDH-A Residue | Type of Interaction | Significance |

| Oxamic Acid | Arginine 168 (Arg168) | Hydrogen Bond, Electrostatic | Key anchoring interaction cas.org |

| Oxamic Acid | Histidine 192 (His192) | Hydrogen Bond | Stabilizes the ligand in a substrate-like pose cas.org |

| Oxamic Acid | Arginine 105 (Arg105) | Hydrogen Bond | Contributes to binding affinity cas.org |

| N-Substituent (e.g., Cyclohexyl) | Isoleucine 241 (Ile241) | Hydrophobic Interaction | Determines specificity and additional binding energy cas.org |

| N-Substituent (e.g., Cyclohexyl) | Threonine 247 (Thr247) | Steric Interaction | Potential for unfavorable clashes depending on substituent size and shape cas.org |

Prediction of Chemical Reactivity and Biological Activity

The prediction of chemical reactivity and biological activity through computational methods is a cornerstone of modern chemical and pharmaceutical research. These predictions rely on calculating molecular descriptors and employing them in models, such as Quantitative Structure-Activity Relationship (QSAR) models, to correlate a compound's structure with its activity.

For this compound, predicting its chemical reactivity involves assessing properties like its electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). These descriptors help in understanding how the molecule might interact with other reagents. The carboxylic acid and amide groups are the primary sites for chemical reactions.

The biological activity of N-substituted oxamic acid derivatives has been a subject of predictive modeling, primarily in the context of their role as enzyme inhibitors. nih.gov The general approach for this class of compounds involves developing QSAR models where the inhibitory activity against a target like LDH is correlated with various physicochemical descriptors of the N-substituent.

Key descriptors in such predictive models often include:

Hydrophobicity (LogP): The cyclohexyl group imparts significant hydrophobicity to the molecule, which is often a critical factor in enzyme inhibition, influencing how well the ligand can enter the typically buried active site of a protein.

Steric Parameters (e.g., Molar Refractivity): These descriptors quantify the size and bulk of the substituent, which is crucial for fitting into the enzyme's binding pocket.

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or withdrawing nature of the substituent, which can influence the strength of interactions like hydrogen bonds within the active site.

While a specific, publicly available QSAR model that includes this compound has not been identified, the principles of such models allow for a qualitative prediction. The substantial size and hydrophobicity of the cyclohexyl group would be predicted to have a strong influence on its biological activity compared to smaller N-alkyl substituted analogs. Based on its structural similarity to other known LDH inhibitors, the predicted biological activity for this compound is the inhibition of lactate dehydrogenase. This inhibition of lactate production has led to the consideration of oxamic acid derivatives as potential therapeutic agents for conditions characterized by elevated glycolysis, such as in certain cancers and type 2 diabetes. nih.gov

The table below outlines the types of computational models and key descriptors used to predict the reactivity and activity of compounds like this compound.

| Prediction Type | Methodology | Key Molecular Descriptors | Predicted Relevance for this compound |

| Chemical Reactivity | Frontier Molecular Orbital Theory | HOMO/LUMO energy, Electron Density | Prediction of reaction sites (carboxyl and amide groups). |

| Biological Activity | QSAR, Machine Learning Models nih.gov | Hydrophobicity (LogP), Steric Parameters, Electronic Parameters | Prediction of potency as an enzyme inhibitor (e.g., against LDH). |

| ADMET Properties | Computational ADMET Prediction | Molecular Weight, Polar Surface Area, Solubility | Prediction of drug-likeness and pharmacokinetic profile. mdpi.com |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of (Cyclohexylamino)(oxo)acetic acid from complex matrices, reaction mixtures, and for purity assessment. The choice of technique is dictated by the analytical objective, whether it be preparative isolation or sensitive quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound. Given the compound's polarity, arising from the carboxylic acid and amide functional groups, reverse-phase HPLC is the most common and effective approach. In this modality, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

A typical HPLC method for a related compound, [(3-aminophenyl)amino]oxo-acetic acid, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid to ensure the analyte is in a consistent, non-ionized state, which promotes sharp peak shapes and reproducible retention times. epa.gov A similar strategy is directly applicable to this compound. The acidic modifier suppresses the ionization of the carboxylic acid group, enhancing its retention on the nonpolar stationary phase. Detection is commonly achieved using a UV detector, as the oxoacetic acid moiety contains a chromophore.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water : Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a typical starting point for method development; parameters may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

The direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges. The compound's low volatility and thermal lability, coupled with the presence of a polar carboxylic acid group, make it unsuitable for direct injection into a GC system. Carboxylic acids tend to exhibit poor peak shape and may irreversibly adsorb onto the column. researchgate.net

To overcome these limitations, derivatization is a mandatory prerequisite for GC-MS analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For the carboxylic acid and secondary amine groups in this compound, a common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction converts the acidic protons on the carboxylic acid and amide nitrogen into non-polar trimethylsilyl (B98337) ethers and esters, respectively.

The resulting derivative is sufficiently volatile for GC separation and subsequent detection and identification by mass spectrometry. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity, while the chromatographic retention time allows for quantification.

Table 2: General Workflow for GC-MS Analysis via Derivatization

| Step | Description |

| 1. Sample Preparation | The sample containing this compound is dried to remove water, which can interfere with the derivatization reagent. |

| 2. Derivatization | The dried sample is reconstituted in a suitable solvent (e.g., pyridine, acetonitrile) and a silylating agent (e.g., BSTFA) is added. The mixture is heated to facilitate the reaction. |

| 3. GC Injection | An aliquot of the derivatized sample is injected into the GC-MS. |

| 4. Separation | The derivatized compound is separated from other components on a capillary column (e.g., DB-5ms). |

| 5. Detection | The compound is detected and fragmented by the mass spectrometer, yielding a characteristic mass spectrum. |

Ultra-Performance Liquid Chromatography-Ultraviolet-Mass Spectrometry (UPLC-UV-MS)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. This results in markedly higher resolution, greater sensitivity, and significantly faster analysis times. HPLC methods developed for this compound can often be transferred to a UPLC system to leverage these benefits. epa.gov

Coupling UPLC with both UV and mass spectrometry (MS) detectors provides a powerful analytical platform. The UV detector offers robust quantification, while the mass spectrometer provides definitive identification and structural information based on the compound's mass-to-charge ratio (m/z). This dual-detection approach is invaluable for impurity profiling and stability studies, where unknown degradation products may be present.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of this compound. semanticscholar.org It is particularly useful for monitoring the progress of chemical reactions, checking the purity of fractions from column chromatography, and rapidly screening for the presence of the compound. researchgate.net

A TLC plate, typically coated with silica (B1680970) gel, serves as the stationary phase. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. For a compound like this compound, a mobile phase of intermediate polarity, such as a mixture of hexane, ethyl acetate (B1210297), and a small amount of acetic acid, would likely provide effective separation. chemscene.com The acetic acid in the eluent helps to suppress the ionization of the analyte's carboxylic acid group, reducing "streaking" and leading to more defined spots. Visualization is typically achieved under UV light or by staining with an appropriate reagent.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume in solution. spectrabase.com The stationary phase consists of porous beads, and larger molecules that are excluded from the pores elute more quickly than smaller molecules that can penetrate the pores. spectrabase.comnist.gov

This technique is primarily employed for the analysis of high-molecular-weight species such as polymers and macromolecules. nist.gov this compound, with a low molecular weight of 171.19 g/mol , is not a suitable candidate for GPC analysis. epa.gov The small size of the molecule means it would fully permeate the pores of the GPC column, leading to long retention times and no meaningful separation based on size relative to other small molecules or solvent components. Therefore, GPC is not utilized for the characterization or quantification of this compound.

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observation | Rationale |

| ¹H NMR | ~10-13 ppm (singlet, 1H): Carboxylic acid proton (broad).~7-8 ppm (doublet, 1H): Amide N-H proton.~3.5-4.0 ppm (multiplet, 1H): Cyclohexyl C-H proton adjacent to nitrogen.~1.0-2.0 ppm (multiplets, 10H): Remaining cyclohexyl ring protons. | Chemical shifts are based on known values for carboxylic acids, amides, and substituted cyclohexanes. The acidic proton is typically broad and downfield. The N-H signal will couple to the adjacent C-H. |

| ¹³C NMR | ~170-180 ppm: Carboxylic acid carbon.~160-165 ppm: Amide carbonyl carbon.~50-60 ppm: Cyclohexyl carbon attached to nitrogen.~20-40 ppm: Other cyclohexyl carbons. | Based on standard chemical shift ranges for carbonyls and aliphatic carbons. |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~3300 cm⁻¹ (sharp): N-H stretch of the secondary amide.~1700-1750 cm⁻¹ (strong): C=O stretch of the carboxylic acid.~1650-1680 cm⁻¹ (strong): C=O stretch of the amide (Amide I band). | These are characteristic vibrational frequencies for carboxylic acid and secondary amide functional groups. The broadness of the O-H stretch is due to hydrogen bonding. rsc.org |

| Mass Spectrometry (EI) | [M]⁺ at m/z = 171: Molecular ion peak.Fragmentation: Loss of -COOH (m/z 45), loss of the cyclohexyl group (m/z 83), and other characteristic fragments. | The molecular ion confirms the molecular weight. Fragmentation patterns arise from the cleavage of the weakest bonds, typically adjacent to functional groups. |

This table contains predicted data based on the compound's structure and spectroscopic principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides key insights into its molecular structure. Experimental data obtained from a KBr (potassium bromide) pellet reveals several characteristic absorption bands. rsc.org

A strong, broad absorption band is typically observed for the O-H stretch of the carboxylic acid group, usually in the range of 3400-2400 cm⁻¹. quimicaorganica.org For this compound, a distinct band appears at 3277 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amide, likely overlapping with the O-H stretch. rsc.org The presence of the cyclohexyl group is confirmed by the C-H stretching vibrations observed at 2948 and 2855 cm⁻¹. rsc.org

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3277 | N-H Stretch (Amide), O-H Stretch (Carboxylic Acid) | rsc.org |

| 2948, 2855 | C-H Stretch (Cyclohexyl) | rsc.org |

| 1760 | C=O Stretch (α-Keto Acid) | rsc.org |

| 1670 | C=O Stretch (Amide I) | rsc.org |

| 1545 | N-H Bend (Amide II) | rsc.org |

| 1448, 1348, 1305, 1249 | Fingerprint Region (C-H bend, C-N stretch, C-O stretch) | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by providing information about the chemical environment of specific nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, shows distinct signals corresponding to the different types of protons in the molecule. rsc.org The amide proton (N-H) appears as a doublet at δ 8.59 ppm with a coupling constant (J) of 8.2 Hz, indicating its coupling to the adjacent proton on the cyclohexyl ring. rsc.org The methine proton (CH) of the cyclohexyl ring attached to the nitrogen atom is observed as a doublet at δ 3.54 ppm, also with a J-coupling of 8.2 Hz, confirming its proximity to the N-H proton. rsc.org

The remaining protons of the cyclohexyl ring appear as a series of multiplets in the upfield region. Specifically, four protons are found in a multiplet between δ 1.69-1.66 ppm, one proton as a doublet at δ 1.55 ppm (J = 12.4 Hz), four protons in a multiplet between δ 1.33-1.18 ppm, and one proton in a multiplet between δ 1.08-1.02 ppm. rsc.org The integration of these signals confirms the presence of the cyclohexyl group.

Table 2: ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|

| 8.59 | d | 8.2 | N-H | rsc.org |

| 3.54 | d | 8.2 | CH (Cyclohexyl, adjacent to N) | rsc.org |

| 1.69-1.66 | m | - | 4H (Cyclohexyl CH₂) | rsc.org |

| 1.55 | d | 12.4 | 1H (Cyclohexyl CH) | rsc.org |

| 1.33-1.18 | m | - | 4H (Cyclohexyl CH₂) | rsc.org |

| 1.08-1.02 | m | - | 1H (Cyclohexyl CH) | rsc.org |

d = doublet, m = multiplet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, recorded in DMSO-d₆ at 100 MHz, provides complementary structural information by identifying the non-equivalent carbon atoms. rsc.org The two carbonyl carbons are observed at δ 162.9 ppm and δ 157.9 ppm. rsc.org These are assigned to the carboxylic acid and amide carbonyls, respectively. The methine carbon of the cyclohexyl ring bonded to the nitrogen atom resonates at δ 48.7 ppm. rsc.org The methylene (B1212753) carbons of the cyclohexyl ring appear at δ 32.1 ppm, δ 25.4 ppm, and δ 25.1 ppm, confirming the alicyclic structure. rsc.org

Table 3: ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|

| 162.9 | C=O (Carboxylic Acid) | rsc.org |

| 157.9 | C=O (Amide) | rsc.org |

| 48.7 | CH (Cyclohexyl) | rsc.org |

| 32.1 | CH₂ (Cyclohexyl) | rsc.org |

| 25.4 | CH₂ (Cyclohexyl) | rsc.org |

| 25.1 | CH₂ (Cyclohexyl) | rsc.org |

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is used to analyze compounds containing phosphorus. As the chemical structure of this compound does not include a phosphorus atom, this analytical technique is not applicable for its characterization.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For organic compounds like this compound, which is reported as a colorless crystal, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. rsc.orgjst.go.jpacs.org This technique is considered the "gold standard" for structural elucidation. acs.orgnih.gov

While specific crystal structure data for this compound has not been published, the general methodology involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of the electron density map of the molecule, from which the crystal structure, including the unit cell dimensions and space group, can be determined. jst.go.jpresearchgate.net Such an analysis would confirm the connectivity established by NMR and IR, and reveal the packing of the molecules in the crystal lattice.

Other Analytical Techniques

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is used to determine thermal properties and phase transitions. tudelft.nlnih.gov For this compound, DSC can be used to accurately determine its melting point, which has been reported as 118-119 °C. rsc.org The DSC thermogram would show an endothermic peak corresponding to the melting transition, and the area under this peak can be used to calculate the enthalpy of fusion. nih.govresearchgate.net This provides information on the purity and crystalline nature of the compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface morphology of a sample. powdertechnology.infofilab.fr For a crystalline powder like this compound, SEM analysis can reveal important physical characteristics such as crystal shape (morphology), size distribution, and surface texture. filab.frresearchgate.net This information is valuable for quality control and understanding the physical properties of the solid material. The sample is typically mounted on a stub and coated with a conductive material before being scanned by a focused beam of electrons to generate the images. youtube.com

Ion Chromatography-Electrospray Ionization Mass Spectrometry (IC-ESI-MS)

Ion Chromatography coupled with Electrospray Ionization Mass Spectrometry (IC-ESI-MS) is a highly sensitive and selective analytical technique for the quantification of ionic compounds, particularly small organic acids, in various matrices. researchgate.netnih.govcopernicus.org The combination of ion chromatography for separation and mass spectrometry for detection allows for the accurate identification and quantification of analytes, even at low concentrations. nih.govcopernicus.org

This technique is well-suited for the analysis of N-substituted oxamic acids. The method would involve separating this compound from other components on an ion-exchange column, followed by detection using ESI-MS. In negative ionization mode, the molecule would be expected to lose a proton to form the [M-H]⁻ ion. Given the molecular weight of 173.18 g/mol , the primary ion detected would have a mass-to-charge ratio (m/z) of 172.1. This approach offers advantages over other methods by providing both retention time and mass information, ensuring reliable identification and quantification. nih.gov

Environmental Considerations and Fate

Degradation Pathways in Environmental Compartments

The molecular structure of "(Cyclohexylamino)(oxo)acetic acid," featuring both a cyclohexyl ring and an α-keto acid moiety, suggests that it may be susceptible to both biological and photochemical degradation processes.

The degradation of long-chain n-alkylcyclohexanes has been shown to proceed via β-oxidation of the alkyl chain, leading to the formation of intermediates like cyclohexaneacetic acid and cyclohexanecarboxylic acid. nih.gov This suggests that the oxoacetic acid side chain of "this compound" could potentially be a point of microbial attack.

Oxamic acids, which share the oxoacetic acid structure, are known environmental transformation products of certain pesticides. nih.gov The biodegradation of these related compounds indicates that the amide bond can be hydrolyzed, and the resulting components further metabolized.

Table 1: Potential Biodegradation Intermediates of Related Compounds

| Original Compound | Potential Intermediate(s) | Degradation Pathway |

| n-Alkylcyclohexanes | Cyclohexaneacetic acid, Cyclohexanecarboxylic acid | β-oxidation |

| Cu-N-cyclohexyldiazenium dioxide | Complete metabolism to CO2 | Microbial degradation |

It is plausible that the biodegradation of "this compound" could involve initial hydrolysis of the amide bond to yield cyclohexylamine (B46788) and oxalic acid, both of which are generally considered biodegradable.

The photochemical behavior of "this compound" is likely influenced by the α-keto acid functional group. α-Keto acids are known to be photoactive and can undergo decarboxylation upon exposure to light. nih.gov Visible-light-mediated reactions of α-keto acids with amines have been shown to proceed via radical oxidative decarboxylation. nih.gov This suggests that in the presence of sunlight, "this compound" in aqueous environments could degrade through the loss of carbon dioxide, forming reactive radical species.

Studies on α-keto carbamates have demonstrated the photogeneration of amines through photocleavage. ibm.com The benzoinyl chromophore in these molecules is responsible for their photosensitivity. ibm.com While the chromophore in "this compound" is different, the principle of photo-induced cleavage of the bond adjacent to the carbonyl group may still apply.

The photochemical reactions of α-ketoesters can be directed towards different pathways, such as cycloadditions or functionalization reactions, depending on the reaction conditions. acs.org This highlights the complex nature of photochemical transformations and suggests that the environmental fate of "this compound" could vary depending on the specific environmental matrix.

Occurrence and Distribution in Natural Systems

There is no available data on the specific occurrence and distribution of "this compound" in natural systems. However, related compounds provide an indication of its potential environmental presence. For example, cyclohexylamine, a potential degradation product, has been the subject of environmental and health assessments, suggesting its relevance as an environmental substance. epa.gov

Oxamic acid, another potential degradation product, has been identified as a transformation product of the pesticide oxamyl (B33474) and has been detected in groundwater. epa.gov It is also known to be formed during drinking water treatment processes like ozonation. researchgate.net The presence of these structurally related compounds in the environment suggests that if "this compound" is released into the environment, it or its degradation products could be found in soil and water systems.

Environmental Monitoring and Assessment Methodologies

Specific methodologies for the environmental monitoring and assessment of "this compound" have not been established. However, analytical techniques used for similar compounds could be adapted for its detection and quantification.

For the potential degradation product cyclohexylamine, methods such as gas chromatography have been utilized for its determination in various matrices. epa.gov The US Environmental Protection Agency (EPA) has also compiled extensive literature on the environmental and health aspects of cyclohexylamine, which includes monitoring information. epa.gov

For the oxamic acid moiety, analytical methods have been developed for its detection in water samples. For instance, oxamic acid formed during drinking water treatment has been quantified, with subsequent removal by filtration being monitored. researchgate.net

The development of monitoring methods for "this compound" itself would likely involve chromatographic techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), which is a common approach for the analysis of non-volatile, polar organic compounds in environmental samples.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of N-acyl amino acids like (Cyclohexylamino)(oxo)acetic acid traditionally relies on methods like the Schotten-Baumann condensation. researchgate.net However, these methods can involve harsh chemicals. nih.gov Future research should focus on developing more efficient, safer, and environmentally friendly synthetic routes.

Key areas for exploration include:

Biocatalysis: The use of enzymes, such as aminoacylases or lipases, presents a green alternative to traditional chemical synthesis. nih.gov Research into identifying or engineering enzymes that can efficiently catalyze the formation of this compound from renewable feedstocks would be a significant advancement. nih.gov This approach offers mild reaction conditions and reduces the use of hazardous reagents. researchgate.net

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing. Investigating the synthesis of this compound using flow reactors could optimize its production.

Green Solvents and Reagents: A shift towards using benign solvents (like water or bio-based solvents) and less toxic reagents is crucial. For instance, replacing acyl chlorides, which are often derived from phosgene (B1210022) chemistry, with greener activating agents would be a key objective. nih.gov

| Synthetic Method | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste, use of renewable resources. nih.gov | Enzyme discovery and engineering, process optimization. nih.gov |

| Flow Chemistry | Enhanced safety, improved yield and purity, easy scalability. | Reactor design, optimization of flow parameters. |

| Green Chemistry | Reduced environmental impact, improved worker safety. | Use of sustainable solvents, development of non-toxic reagents. researchgate.net |

Deeper Understanding of Biological Mechanisms of Action

The broader class of N-acyl amino acids, to which this compound belongs, includes endogenous signaling molecules involved in a wide range of physiological processes. wikipedia.orgnih.gov However, the specific biological targets and mechanisms of action for this compound are largely unknown.

Future research should aim to:

Identify Molecular Targets: Employing techniques like affinity chromatography, activity-based protein profiling, and thermal shift assays can help identify the specific proteins (e.g., enzymes, receptors) with which the compound interacts. The discovery that various N-acyl amino acids bind to G-protein coupled receptors (GPCRs) suggests this is a promising area of investigation. bohrium.comfrontiersin.org

Elucidate Signaling Pathways: Once targets are identified, further studies are needed to understand how binding to these targets translates into a cellular response. This involves mapping the downstream signaling cascades that are modulated by the compound.

Clarify Structure-Function Relationships: Investigating how the cyclohexyl group and the oxoacetic acid moiety contribute to its biological activity is essential. This can be achieved by synthesizing and testing analogs of the molecule.

Development of Targeted Therapeutic Applications

Structurally related N-acyl amino acids and oxoacetic acid derivatives have shown potential in various therapeutic areas, including anti-inflammatory, neuroprotective, and metabolic roles. nih.govresearchgate.net This suggests that this compound and its derivatives could also possess valuable pharmacological properties.

Future research should focus on:

Broad-Spectrum Biological Screening: A systematic screening of the compound and a library of its derivatives against a wide range of biological targets is necessary. This could uncover potential applications in areas such as oncology, infectious diseases, and metabolic disorders. wikipedia.orgresearchgate.net

Lead Optimization: If promising activity is found, medicinal chemistry efforts can be directed at modifying the molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties. For example, related rhodanine-acetic acid derivatives have been optimized as potent enzyme inhibitors. nih.gov

Preclinical Development: Promising candidates would need to be advanced into preclinical studies to evaluate their efficacy and safety in cellular and animal models of disease.

| Potential Therapeutic Area | Rationale Based on Related Compounds | Research Approach |

| Anti-inflammatory | N-acyl amides are involved in inflammation signaling. wikipedia.org | Screening in inflammation models (e.g., carrageenan-induced paw edema). researchgate.net |

| Neuroprotection | Certain N-acyl amino acids exhibit neuroprotective effects. nih.govfrontiersin.org | Evaluation in models of neurodegenerative disease. |

| Metabolic Disease | Some N-acyl amino acids regulate energy homeostasis and glucose metabolism. wikipedia.orgfrontiersin.org | Testing for effects on metabolic parameters in relevant models. |

| Antiviral/Antimicrobial | Quinoxaline derivatives, which are also N-heterocycles, show broad antimicrobial activity. researchgate.netnih.gov | Screening against a panel of viruses and bacteria. |

Advanced Computational Modeling for Structure-Activity Relationships

Computational chemistry offers powerful tools to accelerate the drug discovery and development process. For this compound, these methods can provide insights that are currently lacking and guide experimental work.

Future directions include:

Molecular Docking: Simulating the binding of this compound to the active sites of potential protein targets can help prioritize experimental screening and explain observed biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related compounds, QSAR models can be built to correlate chemical structures with their biological activities. nih.gov These models can then predict the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the compound when bound to a protein target and to understand the dynamic nature of this interaction over time, providing deeper insights into its mechanism of action.

Sustainable Chemical Processes for Production

For any chemical compound to be viable for large-scale application, its production process must be sustainable. This involves considering the entire lifecycle, from raw materials to final product.

Future research in this area should focus on:

Bio-based Feedstocks: Investigating the synthesis of the compound's precursors, such as cyclohexylamine (B46788) and glyoxylic acid, from renewable biomass instead of petroleum sources is a key goal. nus.edu.sg

Fermentation Pathways: Engineering microorganisms to produce N-acyl amino acids directly through fermentation offers a highly sustainable manufacturing route. researchgate.netnih.gov This approach could utilize waste materials like cellulosic carbohydrates as feedstock. researchgate.net

Circular Economy Principles: Designing the production process to minimize waste, recycle solvents, and reuse catalysts will be essential for creating a truly sustainable manufacturing system.

Comprehensive Environmental Impact Assessment

A thorough understanding of a chemical's environmental fate and toxicity is crucial before it can be widely used. For this compound, this data is currently absent.

A future research program should include:

Biodegradability Studies: Assessing the rate and extent to which the compound is broken down by microorganisms in soil and water is essential to determine its environmental persistence.

Ecotoxicity Testing: Evaluating the potential toxicity of the compound to a range of representative aquatic and terrestrial organisms (e.g., algae, daphnia, fish, and earthworms) is required to understand its risk to ecosystems.

Bioaccumulation Potential: Determining whether the compound is likely to accumulate in the tissues of organisms is a critical component of its environmental risk profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Cyclohexylamino)(oxo)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via photostimulated SRN1 reactions using carbanions and iodophenylacetate precursors in polar aprotic solvents like DMSO. Reaction time (e.g., 60 minutes) and temperature are critical for minimizing side products. Post-reaction work-up often involves extraction with ethyl acetate (EtOAc) and purification via recrystallization or chromatography. Contaminants like unreacted cyclohexylamine derivatives should be monitored using HPLC-MS .

Q. How can the physicochemical properties of this compound be characterized?

- Methodological Answer : Key properties include:

- Thermodynamics : Measure phase-change data (melting/boiling points) via differential scanning calorimetry (DSC). NIST-standardized methods recommend using calibrated instruments for ΔfusH (enthalpy of fusion) and ΔrG° (free energy of reaction) .

- Spectroscopy : IR and NMR (¹H/¹³C) identify functional groups (e.g., oxo and cyclohexylamino moieties). Compare with glyoxylic acid (C2H2O3) spectra for oxo-group validation .

- Mass Spectrometry : Electron ionization (EI-MS) at 70 eV provides fragmentation patterns; cross-reference with NIST databases for structural confirmation .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 210–230 nm for oxo-acids) and a C18 column. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity. Calibrate with certified reference materials (CRMs) and validate against internal standards like deuterated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

- Methodological Answer : Discrepancies in ΔrH° (enthalpy of reaction) or ΔfusH often arise from impurities or calibration errors. Solutions include:

- Reproducibility Checks : Repeat measurements using NIST-recommended protocols .

- Advanced Purification : Employ preparative HPLC or zone refining to isolate high-purity samples (>99.5%).

- Collaborative Studies : Cross-validate data with independent labs using shared CRMs .

Q. What strategies optimize the compound’s stability during storage and experimental use?

- Methodological Answer : The oxo group is prone to hydrolysis under humid conditions. Recommendations:

- Storage : Anhydrous environments (desiccators with P2O5) at –20°C.

- In Situ Stabilization : Use non-aqueous buffers (e.g., DMF or THF) for reactions. Add antioxidants like BHT (0.01% w/v) to prevent oxidation .

Q. How does this compound interact with biomolecules, and what assays validate these interactions?

- Methodological Answer : The compound’s neuroactive properties (e.g., binding to enzymes or receptors) can be studied via:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.

- Inhibitor Screening : Use fluorescence polarization assays with labeled substrates (e.g., ATP-competitive probes) .

Q. What computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- Acid/Base Behavior : Calculate pKa via proton affinity comparisons with glyoxylic acid derivatives .

- Reaction Pathways : Simulate intermediates in photostimulated reactions to optimize solvent selection (e.g., DMSO vs. acetonitrile) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity reports for this compound?

- Methodological Answer : Variability in bioactivity (e.g., antioxidant vs. neurotoxic effects) may stem from:

- Assay Conditions : Standardize cell lines (e.g., SH-SY5Y for neurostudies) and exposure times.

- Metabolite Interference : Use LC-MS to identify degradation products in biological matrices.

- Dose-Response Curves : Validate EC50/IC50 values across multiple replicates and labs .

Comparative Studies

Q. How does this compound compare structurally and functionally to tert-butylamino-oxo-acetic acid analogs?

- Methodological Answer : The cyclohexyl group enhances lipophilicity (logP ≈ 1.8 vs. 1.2 for tert-butyl), impacting membrane permeability. Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with bioactivity. Synthesize analogs via reductive amination to explore structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.